

An In-depth Technical Guide to Faropenem Sodium: Structural Analogues and Derivatives

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Compound of Interest

Compound Name: Faropenem sodium

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This technical guide provides a comprehensive overview of **Faropenem sodium**, a broad-spectrum, orally bioavailable penem antibiotic. It delves into its core structure, mechanism of action, pharmacokinetic profile, and the structure-activity relationships of its analogues and derivatives. Detailed experimental protocols and visual representations of key pathways are included to support research and development efforts in the field of antibacterial drug discovery.

Introduction to Faropenem and the Penem Class

Faropenem is a synthetic β -lactam antibiotic belonging to the penem subclass.^[1] Structurally, penems are a hybrid of penicillins and carbapenems, featuring a β -lactam ring fused to a five-membered thiazolidine ring containing a sulfur atom.^[1] This unique structure confers distinct properties, including a broad spectrum of antibacterial activity and stability against many β -lactamase enzymes.^{[2][3]} Faropenem itself is distinguished by a chiral tetrahydrofuran substituent at the C2 position, which enhances its chemical stability and reduces central nervous system effects compared to early carbapenems like imipenem.^{[4][5]}

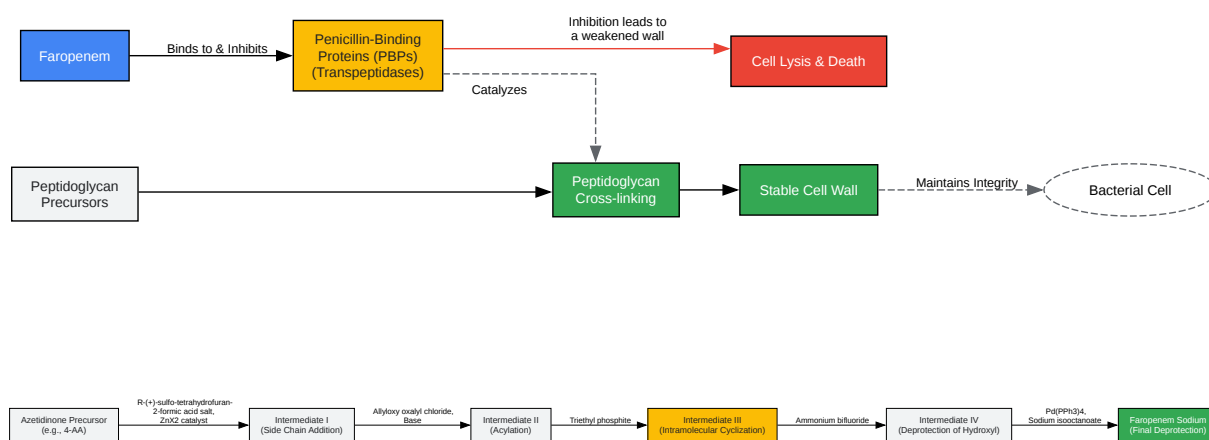
Unlike many other β -lactams that require intravenous administration, Faropenem is available in an oral prodrug form, Faropenem medoxomil, which significantly improves its bioavailability.^[2]^[6] This makes it a valuable option for treating a variety of community-acquired infections.^[4]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β -lactam antibiotics, Faropenem's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[7][8] This process is crucial for maintaining the structural integrity of the bacterial cell, protecting it from osmotic lysis.[8]

The primary targets of Faropenem are Penicillin-Binding Proteins (PBPs), which are transpeptidase enzymes located on the inner membrane of the bacterial cell wall.[2][9] These enzymes are responsible for the final step in peptidoglycan synthesis: the cross-linking of peptide side chains of adjacent glycan strands.[7] Faropenem binds to the active site of these PBPs, acylating the serine residue and inactivating the enzyme.[6][7] This disruption of the cross-linking process weakens the cell wall, leading to cell lysis and bacterial death, particularly in actively dividing bacteria.[2][8]

Faropenem exhibits a high affinity for high-molecular-weight PBPs (PBP1, 2, and 3) in most bacteria, which are essential for cell elongation and septum formation. Its stability against a wide range of β -lactamases, including extended-spectrum β -lactamases (ESBLs) and AmpC β -lactamases, further contributes to its efficacy against resistant strains.[4]



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